Stereochemical Purity and Optical Rotation Differentiation from Enantiomer and Corey Lactone
The (1R,5S) stereoisomer exhibits a specific optical rotation of [α]20/D 53±2° (c = 0.5% in methanol) . This value serves as a critical identity and purity control metric, differentiating it from its enantiomer (1S,5R)-3-oxabicyclo[3.3.0]oct-6-en-2-one, which would exhibit an opposite sign of rotation, and from Corey lactone, a structurally related prostaglandin intermediate, which has a reported specific rotation of [α]20/D ≈ -41° (c = 1 in MeOH) [1].
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | 53±2° (c = 0.5% in MeOH) |
| Comparator Or Baseline | (1S,5R) enantiomer: opposite sign (exact value not specified in source) ; Corey lactone: -41° (c = 1 in MeOH) |
| Quantified Difference | Difference in magnitude: |53| vs |41| (approx. 12° difference); sign opposite for enantiomer |
| Conditions | c = 0.5% in methanol for target compound; c = 1 in MeOH for Corey lactone |
Why This Matters
This quantitative difference in optical rotation provides a definitive quality control metric to verify the correct stereoisomer has been procured, preventing the use of the incorrect enantiomer or a structurally similar but stereochemically distinct alternative.
- [1] M. Furstoss, et al. Simple synthetic protocol for the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones. Tetrahedron: Asymmetry, 2008, 19(9), 1094-1099. View Source
